2-Bromo-3-methoxypyridine-n-oxide
Description
2-Bromo-3-methoxypyridine-n-oxide is a heterocyclic compound with the chemical formula C₆H₆BrNO₂. cymitquimica.com It is a derivative of pyridine (B92270), a fundamental six-membered aromatic ring containing one nitrogen atom. The structure is characterized by a bromine atom at the 2-position, a methoxy (B1213986) group at the 3-position, and an oxygen atom coordinated to the nitrogen atom of the pyridine ring, forming the N-oxide.
| Property | Data |
| Molecular Formula | C₆H₆BrNO₂ |
| Molecular Weight | 204.02 g/mol |
| CAS Number | 104819-48-9 |
| Synonyms | 2-Bromo-3-methoxypyridine (B21398) 1-oxide, Pyridine, 2-bromo-3-methoxy-, 1-oxide, 2-Bromo-3-methoxy-1-oxido-pyridin-1-ium |
Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are a cornerstone of organic chemistry. Pyridine and its derivatives are among the most important classes of heterocyclic compounds, widely present in natural products, pharmaceuticals, and agrochemicals. google.com The introduction of an N-oxide functionality to the pyridine ring significantly alters its chemical properties. The N-O bond is highly polar, which influences the molecule's reactivity, solubility, and ability to form hydrogen bonds. researchgate.net
The presence of both a bromine atom and a methoxy group on the pyridine N-oxide ring of this compound makes it a valuable intermediate in synthetic chemistry. The bromine atom can be readily substituted or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. ontosight.ai This allows for the construction of more complex molecular architectures. The methoxy group, along with the N-oxide, influences the regioselectivity of these reactions, directing incoming reagents to specific positions on the pyridine ring. researchgate.net Research into such substituted pyridines is driven by the need for novel building blocks for creating diverse molecular libraries for drug discovery and materials science.
Pyridine N-oxides are not merely laboratory curiosities; they are versatile reagents and important structural motifs in their own right. In organic synthesis, the N-oxide group can act as an activating group, facilitating reactions that are difficult to achieve with the parent pyridine. For instance, the N-oxide group increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to nucleophilic attack. arkat-usa.org This "umpolung" or reversal of polarity strategy is a powerful tool for the functionalization of the pyridine ring. acs.org Furthermore, pyridine N-oxides can serve as mild oxidizing agents in various chemical transformations. arkat-usa.org
In the realm of medicinal chemistry, the pyridine N-oxide moiety is found in a number of biologically active compounds and is often introduced to modulate a drug's properties. The high polarity of the N-O bond can increase a molecule's water solubility and its ability to form strong hydrogen bonds with biological targets like enzymes. researchgate.net This can lead to improved pharmacokinetic profiles and enhanced biological activity. For example, the introduction of a methoxypyridine motif into certain molecular scaffolds has been shown to improve their activity in reducing the levels of Aβ42 amyloid peptides, which are implicated in Alzheimer's disease. nih.gov The pyridine N-oxide scaffold has been explored for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.
The study of pyridine N-oxides dates back to the early 20th century. The synthesis of the parent compound, pyridine N-oxide, was first reported by Meisenheimer in 1926. The chemistry of these compounds gained significant attention in the mid-20th century as their utility in synthesis and their presence in biologically active molecules became more apparent.
Early research focused on understanding the fundamental reactivity of the pyridine N-oxide ring system. For example, studies on the nitration of substituted pyridine N-oxides provided key insights into the directing effects of various functional groups. Research on the nitration of 2- and 3-methoxypyridine-N-oxide demonstrated that the nitro group is predominantly directed to the 4-position, highlighting the influence of the methoxy and N-oxide groups on the electrophilic substitution pattern. researchgate.net
The synthesis of precursors to the title compound, such as 2-bromo-3-methoxypyridine, has been documented through various routes. One common method involves the bromination of 3-hydroxypyridine (B118123) followed by methylation. google.com Another approach starts from 2-nitro-3-methoxypyridine, where the nitro group is displaced by a bromine atom. google.com These synthetic advancements have made a wide array of substituted pyridines available for further transformation, including N-oxidation, to generate compounds like this compound for further investigation in academic and industrial research.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSVGYDULFVJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C([N+](=CC=C1)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649301 | |
| Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104819-48-9 | |
| Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Bromo 3 Methoxypyridine N Oxide
Advanced Synthetic Routes to 2-Bromo-3-methoxypyridine-n-oxide
Advanced synthetic strategies for this compound primarily involve two main approaches: the direct oxidation of the nitrogen atom in the 2-bromo-3-methoxypyridine (B21398) precursor and the regioselective bromination of a pre-formed 3-methoxypyridine (B1141550) N-oxide. Each of these routes offers distinct advantages and employs a range of modern synthetic techniques to achieve high efficiency and selectivity.
Direct N-Oxidation of 2-Bromo-3-methoxypyridine Precursors
The most straightforward method for the synthesis of this compound is the direct oxidation of the nitrogen atom of 2-bromo-3-methoxypyridine. This transformation can be accomplished using various oxidizing agents and methodologies, each with its own set of conditions and efficiencies.
Catalytic systems for the N-oxidation of pyridines offer a more sustainable and efficient alternative to stoichiometric reagents. These systems often utilize a metal catalyst in conjunction with a terminal oxidant, such as hydrogen peroxide.
Rhenium-Based Catalysts: Methyltrioxorhenium (MTO) is a highly effective catalyst for the N-oxidation of a wide range of pyridine (B92270) derivatives. In the presence of hydrogen peroxide, MTO facilitates the formation of pyridine N-oxides in high yields. For 3- and 4-substituted pyridines, catalytic amounts as low as 0.2-0.5 mol% of MTO can achieve excellent results. arkat-usa.org The catalytic cycle involves the formation of a highly reactive rhenium-peroxo species that transfers an oxygen atom to the pyridine nitrogen. Cheaper inorganic rhenium salts can also be used in combination with oxidants like bis(trimethylsilyl)peroxide. arkat-usa.org The kinetics of rhenium-catalyzed oxygen atom transfer from pyridine N-oxides have been studied, providing insights into the reaction mechanism. researchgate.netacs.org
Titanium Silicalite (TS-1) Catalysts: Titanium silicalite-1 (TS-1) is a heterogeneous catalyst that has shown great promise in the N-oxidation of pyridines using hydrogen peroxide as the oxidant. organic-chemistry.org TS-1 is particularly attractive for industrial applications due to its reusability and the clean nature of the process, with water being the only byproduct. acsmaterial.com The use of mesoporous TS-1, prepared by carbon-templating, has been shown to be significantly more active than conventional TS-1, as the mesopores help to overcome diffusion limitations. dtu.dk Another titanium-based catalyst, Ti-MWW, has demonstrated superior catalytic activity and product selectivity for pyridine N-oxide formation, achieving over 99% conversion and selectivity under optimized conditions. researchgate.net
| Catalyst System | Oxidant | Substrate Scope | Key Advantages |
| Methyltrioxorhenium (MTO) | H₂O₂ | Broad, including substituted pyridines | High efficiency at low catalyst loading |
| Inorganic Rhenium Salts | Bis(trimethylsilyl)peroxide | Pyridines and related amines | Cost-effective compared to MTO |
| Titanium Silicalite-1 (TS-1) | H₂O₂ | Various pyridine derivatives | Heterogeneous, reusable, environmentally friendly |
| Ti-MWW | H₂O₂ | Pyridine and substituted pyridines | High activity and selectivity |
Peracids are a classic and widely used class of reagents for the N-oxidation of pyridines. Their reactivity and selectivity can be tuned by the choice of the peracid and the reaction conditions.
m-Chloroperoxybenzoic Acid (m-CPBA): m-Chloroperoxybenzoic acid (m-CPBA) is a commercially available and relatively stable peracid that is highly effective for the N-oxidation of a broad range of amines and heterocyclic compounds, including substituted pyridines. benthamdirect.comwikipedia.org The reaction is typically carried out in a chlorinated solvent like chloroform or dichloromethane at or below room temperature. arkat-usa.org For electron-deficient pyridines, the oxidation can be more challenging, but m-CPBA is often the reagent of choice, sometimes in combination with additives to enhance its reactivity. arkat-usa.orgresearchgate.net The oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to other oxidizing agents. arkat-usa.org
Peracetic Acid: Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is another common reagent for pyridine N-oxidation. orgsyn.org This method is cost-effective and suitable for large-scale synthesis. A process for oxidizing 2-chloropyridine and 2-bromopyridine to their corresponding N-oxides using peracetic acid generated in situ in the presence of catalysts like maleic acid or maleic anhydride (B1165640) has been described. google.comgoogle.com
Other Peracid Systems: The combination of trifluoroacetic anhydride and hydrogen peroxide-urea complex is a potent system for the oxidation of electron-deficient pyridines. researchgate.net This method generates a strong peracid in situ that can oxidize even highly deactivated pyridine rings under mild conditions. researchgate.net
| Peracid Reagent | Typical Conditions | Substrate Scope | Notes |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Chlorinated solvent, RT or below | Broad, including electron-rich and moderately electron-deficient pyridines | Commercially available, easy to handle |
| Peracetic Acid (H₂O₂/AcOH) | Acetic acid, elevated temperature | General pyridines, including halopyridines | Cost-effective, suitable for large scale |
| Trifluoroacetic Anhydride / H₂O₂-Urea | Mild conditions | Electron-deficient pyridines | Highly reactive oxidizing system |
Microreactor technology offers significant advantages for chemical processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for potentially hazardous reactions like oxidations. bme.hu
The N-oxidation of pyridine derivatives has been successfully implemented in continuous flow microreactors. organic-chemistry.org One study demonstrated the use of a packed-bed microreactor with a TS-1/H₂O₂ catalytic system, achieving up to 99% yield for various pyridine N-oxides with significantly shorter reaction times compared to batch processes. organic-chemistry.orgresearchgate.net This system was stable for over 800 hours of continuous operation, highlighting its potential for large-scale production. organic-chemistry.org
Research on the N-oxidation of 2-bromopyridine in a microreactor using hydrogen peroxide in acetic acid showed a significant improvement in conversion compared to batch reactions (15% in microreactor vs. 2% in batch), with the potential for further optimization of reaction parameters. bme.hu Key parameters for optimization in a microreactor setup include temperature, residence time, and the stoichiometry of the oxidizing agent. For the N-oxidation of pyridine with hydrogen peroxide and acetic acid, complete conversion was achieved at 130°C with a 30-minute residence time and 7 equivalents of H₂O₂. bme.hu
| Microreactor System | Oxidizing Agent | Key Optimized Parameters | Advantages |
| Packed-bed with TS-1 catalyst | H₂O₂ in methanol | Flow rate (0.6 mL/min), Temperature (60 °C) | High yield (99%), short reaction time (3 min), high efficiency, safety |
| Glass microreactor | H₂O₂ in acetic acid | Temperature (50-130 °C), Residence Time (3-30 min), H₂O₂ equivalents | Improved conversion for challenging substrates, enhanced safety |
Functionalization of Pyridine N-Oxide Scaffolds
An alternative approach to synthesizing this compound is to first prepare 3-methoxypyridine N-oxide and then introduce the bromine atom at the C2 position. This strategy relies on the ability to control the regioselectivity of the bromination reaction.
The N-oxide group in pyridine N-oxides activates the C2 and C4 positions towards electrophilic attack and the C2 position towards certain nucleophilic substitution reactions following activation of the N-oxide oxygen. The directing effect of the methoxy (B1213986) group at the C3 position will also influence the regioselectivity of bromination.
While specific studies on the regioselective bromination of 3-methoxypyridine N-oxide are not abundant in the provided search results, general principles of pyridine N-oxide chemistry can be applied. For instance, a mild method for the regioselective C2-bromination of fused azine N-oxides has been developed using p-toluenesulfonic anhydride as an activator and tetrabutylammonium (B224687) bromide as the bromide source. nih.gov This type of activation of the N-oxide could potentially be applied to simple pyridine N-oxides to direct bromination to the C2 position. Another approach involves the use of oxalyl bromide in the presence of triethylamine for the regioselective bromination of pyridine N-oxide derivatives. researchgate.net The nitration of 3-methoxypyridine-N-oxide has been shown to yield the 4-nitro compound, indicating that the C4 position is also activated. researchgate.net Therefore, achieving selective bromination at the C2 position would require careful selection of reagents and conditions to overcome the potential for substitution at other activated positions.
Methoxylation Strategies on Bromo-Pyridine N-Oxides
Direct methoxylation on a bromo-pyridine N-oxide is not a commonly employed synthetic strategy for preparing this compound. The literature strongly indicates that the preferred route involves the formation of 2-bromo-3-methoxypyridine first, which is then subjected to N-oxidation. This is because the N-oxide group significantly alters the electronic properties of the pyridine ring, and direct nucleophilic substitution to introduce a methoxy group would likely face challenges in regioselectivity and reactivity compared to the alternative pathway. The synthesis almost invariably proceeds by building the 2-bromo-3-methoxy substitution pattern on the pyridine core before the final oxidation of the nitrogen atom.
Multi-Step Synthesis Approaches Involving N-Oxide Formation
The most documented and efficient synthesis of this compound is a sequential, multi-step process. This method begins with the synthesis of a key intermediate, 2-bromo-3-hydroxypyridine, followed by methylation to introduce the methoxy group, and culminates in the N-oxidation of the resulting substituted pyridine.
The synthesis commences with the regioselective bromination of 3-hydroxypyridine (B118123). This reaction is a critical step that establishes the bromine atom at the C-2 position of the pyridine ring. The process typically involves treating 3-hydroxypyridine with a brominating agent in a basic medium.
A common procedure involves the slow, dropwise addition of bromine to a cooled solution of sodium hydroxide to form a sodium hypobromite solution. This solution is then added to 3-hydroxypyridine dissolved in aqueous sodium hydroxide. The reaction mixture is stirred, and the pH is subsequently adjusted to near neutral with an acid, such as acetic acid, to precipitate the product. The resulting solid, 2-bromo-3-hydroxypyridine, is then collected by filtration, washed, and dried. Yields for this transformation are reported to be in the range of 67-75%. arkat-usa.org
Table 1: Synthesis of 2-Bromo-3-hydroxypyridine
| Reactant | Reagents | Temperature (°C) | Duration | Yield (%) |
|---|---|---|---|---|
| 3-Hydroxypyridine | 1. Bromine, 10% Sodium Hydroxide | 5-10 | 30 minutes | 67 |
With the 2-bromo-3-hydroxypyridine intermediate in hand, the next step is the methylation of the hydroxyl group to form the target methoxy functionality. This is an O-alkylation reaction, specifically a Williamson ether synthesis, where the hydroxyl group is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
A typical laboratory procedure involves stirring a mixture of 2-bromo-3-hydroxypyridine (also known as 2-bromo-3-pyridinol) and a strong base, such as pulverized potassium hydroxide (KOH), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). prepchem.com A methylating agent, most commonly methyl iodide (CH₃I), is then added dropwise to the mixture. The reaction is maintained at a moderately elevated temperature (e.g., 55-60°C) for a short period before workup. The workup procedure involves pouring the reaction mixture into ice water, filtering any precipitate, and extracting the aqueous phase with an organic solvent like diethyl ether. The combined organic extracts are then washed, dried, and concentrated under reduced pressure to afford 2-bromo-3-methoxypyridine with reported yields around 68%. prepchem.com
Table 2: Methylation of 2-Bromo-3-hydroxypyridine
| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|
The final step, which is not detailed in this subsection but completes the synthesis, is the N-oxidation of the 2-bromo-3-methoxypyridine product using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the final compound, this compound. arkat-usa.orgrsc.orgresearchgate.net
Mechanistic Studies of this compound Formation
The formation of this compound involves distinct mechanistic pathways for each key bond formation: the C-Br bond at the C-2 position and the N-O bond of the oxide.
Elucidation of Reaction Mechanisms in N-Oxidation
The N-oxidation of the 2-bromo-3-methoxypyridine precursor is a classic example of the oxidation of a tertiary amine. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. chemtube3d.comwikipedia.org The mechanism involves a nucleophilic attack by the lone pair of electrons on the pyridine nitrogen atom onto the electrophilic outer oxygen atom of the peroxy acid.
The key steps of the mechanism are as follows:
Nucleophilic Attack: The nitrogen atom of the pyridine ring, acting as a nucleophile, attacks the terminal, electron-deficient oxygen atom of the peroxy acid. This is the rate-determining step.
Transition State: A concerted transition state is formed where the N-O bond is beginning to form, and the weak O-O bond of the peroxide is beginning to break.
Proton Transfer and Product Formation: The reaction proceeds with the cleavage of the O-O bond and the formation of the N-O bond. The resulting carboxylate anion then abstracts the proton from the newly formed N-OH group, yielding the final pyridine N-oxide and a carboxylic acid byproduct (m-chlorobenzoic acid in the case of m-CPBA).
The oxidation of 3-substituted pyridines with m-CPBA is known to be an efficient transformation, often providing higher yields compared to other oxidizing agents. arkat-usa.org The presence of substituents on the pyridine ring can influence the rate of reaction; electron-donating groups increase the nucleophilicity of the nitrogen and accelerate the reaction, while electron-withdrawing groups have the opposite effect.
Investigation of Regioselectivity and Stereoselectivity in Synthesis
Stereoselectivity: The synthesis of this compound does not involve the formation of any chiral centers. The final molecule is planar and achiral, and therefore, considerations of stereoselectivity are not applicable to this synthetic pathway.
Regioselectivity: The regiochemical outcome of the synthesis is critically determined during the electrophilic bromination of the 3-hydroxypyridine starting material. The selective formation of the 2-bromo isomer over other possible isomers (e.g., 4-bromo, 6-bromo) is a result of the powerful directing effects of the hydroxyl substituent.
In electrophilic aromatic substitution, the pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring and directs incoming electrophiles to the C-3 position under harsh conditions. quora.comwikipedia.orgyoutube.com However, the presence of a strong activating group, such as a hydroxyl (-OH) or methoxy (-OCH₃) group, dramatically alters this reactivity.
The key factors governing the regioselectivity are:
Activating Group Dominance: The -OH group at the C-3 position is a potent activating group and an ortho, para-director. Its activating effect, through resonance donation of its lone pairs, strongly outweighs the deactivating effect of the ring nitrogen. wikipedia.orgyoutube.com
Directing Effect: The -OH group directs the incoming electrophile (Br⁺) to the positions ortho (C-2 and C-4) and para (C-6) to itself.
Positional Favorability: Among the activated positions, the C-2 position is electronically favored for substitution. The proximity of the strongly activating hydroxyl group provides significant stabilization to the cationic intermediate (the sigma complex) formed during the electrophilic attack at the C-2 position. This leads to a lower activation energy for the formation of the 2-bromo product compared to substitution at the C-4 or C-6 positions.
Therefore, the observed regioselectivity is a direct consequence of the hydroxyl group's ability to activate the pyridine ring and direct the bromination specifically to the adjacent C-2 position.
Kinetic Analysis of Reaction Pathways
A detailed kinetic analysis of the reaction pathways for the synthesis of this compound is not extensively reported in the available scientific literature. However, general principles of reaction kinetics for the individual steps can be discussed.
The bromination of 3-hydroxypyridine is an electrophilic aromatic substitution reaction. The rate of this reaction is dependent on the concentration of both the pyridine substrate and the electrophilic bromine species, as well as the temperature and pH of the reaction medium. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic attack.
The methylation of 2-bromo-3-hydroxypyridine via the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is first order with respect to both the concentration of the deprotonated 2-bromo-3-hydroxypyridine (the nucleophile) and the methyl iodide (the electrophile). The reaction rate is also influenced by the solvent, with polar aprotic solvents like DMSO generally accelerating SN2 reactions.
Table 2: Factors Influencing Reaction Rates in the Synthesis of this compound
| Reaction Step | Key Factors Influencing Rate | Expected Kinetic Order |
| Bromination | Concentration of reactants, Temperature, pH | Second order overall (first order in pyridine, first order in bromine) |
| Methylation (SN2) | Concentration of reactants, Solvent polarity | Second order overall (first order in alkoxide, first order in methyl iodide) |
| N-Oxidation | Concentration of reactants, Electronic nature of substituents | Second order overall (first order in pyridine derivative, first order in oxidizing agent) |
Purification and Isolation Techniques for Research Applications
The purification and isolation of this compound are critical steps to obtain a compound of high purity suitable for research applications. The purification strategy will depend on the physical state of the compound and the nature of the impurities present.
Following the synthesis of the precursor, 2-bromo-3-methoxypyridine, a common work-up procedure involves pouring the reaction mixture into ice water to precipitate the product. prepchem.com The crude product can then be isolated by filtration. Further purification often involves extraction with an organic solvent such as diethyl ether. prepchem.com The organic extracts are then typically washed sequentially with an aqueous base (e.g., sodium hydroxide solution) to remove any unreacted acidic starting materials, followed by water, and then an aqueous acid (e.g., hydrochloric acid solution) to remove any basic impurities. prepchem.com A final wash with a saturated sodium chloride solution (brine) is often performed to aid in the removal of water from the organic layer. prepchem.com The organic phase is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified 2-bromo-3-methoxypyridine. prepchem.com
For the final product, this compound, which is often a solid, recrystallization is a common and effective purification technique. A suitable solvent system is chosen in which the N-oxide has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the crystallization of the pure compound upon cooling, leaving impurities dissolved in the mother liquor.
Chromatographic techniques are also widely employed for the purification of pyridine N-oxides, particularly for obtaining highly pure samples for research purposes. Column chromatography using silica gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the desired product from starting materials and byproducts. The progress of the separation is typically monitored by thin-layer chromatography (TLC).
Characterization of the purified this compound is essential to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 3: Common Purification Techniques for this compound and its Precursor
| Compound | Purification Technique | Description |
| 2-Bromo-3-methoxypyridine | Extraction and Washing | Use of an organic solvent to extract the compound from an aqueous mixture, followed by sequential washes with acidic and basic solutions to remove impurities. |
| 2-Bromo-3-methoxypyridine | Distillation | Can be used if the compound is a liquid and thermally stable. |
| This compound | Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals. |
| This compound | Column Chromatography | Separation of the compound from impurities based on differential adsorption on a stationary phase (e.g., silica gel). |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopic Analysis and Chemical Shift Assignments
A ¹H NMR spectrum of 2-Bromo-3-methoxypyridine-N-oxide would be expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the three protons of the methoxy (B1213986) group. The chemical shifts (δ) of the ring protons would be influenced by the electron-withdrawing effects of the bromine atom and the N-oxide group, as well as the electron-donating effect of the methoxy group. The coupling patterns (splitting) between adjacent protons would reveal their connectivity.
Expected ¹H NMR Data (Hypothetical): A detailed table of expected chemical shifts, multiplicities, coupling constants, and assignments would be presented here if data were available.
¹³C NMR Spectroscopic Analysis and Carbon Connectivity
The ¹³C NMR spectrum would provide information on the six distinct carbon atoms in the molecule: the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts would indicate the electronic environment of each carbon atom. The N-oxide group typically causes a significant downfield shift for the carbons at positions 2 and 6.
Expected ¹³C NMR Data (Hypothetical): A table of expected carbon chemical shifts would be included here based on experimental findings.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Full Assignment
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, confirming the arrangement of protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would identify which proton is directly attached to which carbon atom.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational bands would be expected for the N-O stretching, C-Br stretching, C-O stretching of the methoxy group, and the various vibrations of the pyridine ring.
Expected Vibrational Data (Hypothetical): A table of key IR and Raman absorption frequencies and their corresponding vibrational modes would be presented here if spectra were publicly accessible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak would confirm the molecular weight of 204.02 g/mol . The fragmentation pattern, showing the loss of fragments such as the methoxy group, bromine atom, or oxygen atom, would further corroborate the proposed structure.
Expected Mass Spectrometry Data (Hypothetical): A table listing the mass-to-charge ratio (m/z) of the molecular ion and significant fragments would be included here based on experimental data.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
The electronic absorption characteristics of this compound in the ultraviolet-visible (UV-Vis) region are dictated by the underlying pyridine N-oxide chromophore, which is modified by the electronic effects of the bromo and methoxy substituents. The UV-Vis spectrum of pyridine N-oxide itself is well-characterized and serves as a fundamental basis for understanding the spectral features of its derivatives. Pyridine N-oxide typically displays a strong absorption band, which is assigned to a π-π* electronic transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital, encompassing the conjugated system of the aromatic ring and the N-oxide group.
The position and intensity of this primary absorption band are sensitive to the nature and position of substituents on the pyridine ring. In the case of this compound, two substituents with differing electronic properties are present. The methoxy group (-OCH₃) at the 3-position is generally considered an electron-donating group through resonance (a +M effect) and an electron-withdrawing group through induction (a -I effect), with the resonance effect typically being dominant. The bromine atom at the 2-position is an electron-withdrawing group via induction (-I effect) and a weakly deactivating group that can also participate in resonance.
The interplay of these substituents influences the energy of the π and π* orbitals. The electron-donating methoxy group is expected to raise the energy of the highest occupied molecular orbital (HOMO), while the electron-withdrawing bromo group tends to lower the energy of the lowest unoccupied molecular orbital (LUMO). The net effect of these substitutions on the absorption maximum (λmax) can be complex. Generally, electron-donating groups tend to cause a bathochromic shift (shift to longer wavelengths) of the π-π* transition, while electron-withdrawing groups can lead to either a bathochromic or a hypsochromic shift (shift to shorter wavelengths), depending on their position and the nature of the transition.
Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively documented in publicly available literature. However, by analyzing the spectra of related compounds, a reasonable estimation of its electronic transitions can be made. For instance, pyridine N-oxide exhibits its primary π-π* transition at approximately 280 nm in aprotic solvents. The introduction of a methoxy group, such as in 4-methoxypyridine (B45360) N-oxide, results in an absorption maximum in a similar region. The presence of a bromo substituent is also known to influence the electronic spectrum.
The conjugation within the this compound molecule is primarily that of the pyridine N-oxide ring. The N-oxide group extends the conjugation of the pyridine ring, and the substituents can further modulate this electronic system. The analysis of the UV-Vis spectrum, therefore, provides insight into the electronic structure and the extent of delocalization within the molecule.
To illustrate the expected electronic transitions, a data table summarizing the typical absorption regions for related chromophores is presented below.
| Compound/Chromophore | Typical λmax (nm) | Transition Type | Expected Effect of Substituents on this compound |
| Pyridine N-oxide | ~280 | π → π | The combined electronic effects of the bromo and methoxy groups will modulate the position and intensity of this primary transition. |
| Methoxybenzene (Anisole) | ~270-280 | π → π | The methoxy group's electron-donating nature contributes to the overall electronic environment. |
| Bromobenzene | ~260-270 | π → π* | The bromo group's inductive withdrawal and resonance effects will influence the energy of the molecular orbitals. |
Table 1: Estimated UV-Vis Absorption Data and Electronic Transitions (Note: The values for this compound are predictive and based on the analysis of its constituent chromophores and general spectroscopic principles, as direct experimental data is not readily available.)
The comprehensive analysis of the UV-Vis spectrum of this compound would require experimental measurement in various solvents to fully characterize its electronic transitions and the influence of the bromo and methoxy substituents on its conjugation.
Theoretical and Computational Chemistry Studies of 2 Bromo 3 Methoxypyridine N Oxide
Quantum Chemical Calculations for Molecular Geometry Optimization
Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations solve the Schrödinger equation for the molecule, providing information about bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
For pyridine (B92270) derivatives, computational studies have successfully predicted geometric parameters that are in good agreement with experimental data. For instance, in a study of a related compound, 2-bromo-3-hydroxy-6-methylpyridine, the optimized C-C bond lengths were found to vary between 1.390 Å and 1.504 Å, while the C-Br bond length was determined to be 1.948 Å. researchgate.net The C-N bond lengths in the pyridine ring were calculated to be between 1.303 Å and 1.343 Å. researchgate.net Similarly, bond angles were also computed, with the C-C-C angles ranging from 112.9 to 119.9 degrees and the C-C-N angles varying from 116.8 to 125.3 degrees. researchgate.net These theoretical findings often align well with experimental results, validating the computational models used.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can elucidate the distribution of electrons within a molecule, which is crucial for understanding its reactivity and spectroscopic properties.
DFT studies on pyridine derivatives, such as 2-amino-3-bromo-5-nitropyridine, have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to analyze their electronic and vibrational characteristics. researchgate.net These studies often show good agreement between the calculated and experimental vibrational spectra (FT-IR and FT-Raman). researchgate.net The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also key outputs of DFT calculations. These orbitals are central to understanding the molecule's chemical reactivity. researchgate.net Furthermore, DFT can be employed to calculate other important electronic descriptors like electronegativity, chemical potential, and global hardness. researchgate.net
The electronic structure of metal oxides has also been investigated using DFT. For example, calculations on MoO3 and MoO2 have provided insights into their geometric and electronic properties, which compare favorably with experimental X-ray photoemission spectra. wordpress.com
Ab Initio Methods for High-Level Calculations
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.
High-level ab initio calculations, such as the CCSD(T)/CBS(T,Q,5)//M06-2x/aug-cc-pvTz level of theory, have been used to investigate reaction mechanisms and energetics with high precision. nih.gov For instance, such methods have been applied to study the reactions of CH2OO with other small molecules, revealing novel reaction pathways. nih.gov In the study of pyridine derivatives, both DFT and ab initio methods like HF have been used to investigate molecular structures and properties. nih.gov These high-level calculations are crucial for obtaining reliable data on reaction enthalpies and activation energies, providing a deep understanding of chemical processes. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For example, the frontier orbital gap for 2-bromo-3-hydroxy-6-methylpyridine was calculated to be -5.39512 eV. researchgate.net FMO analysis has shown that substitutions on a molecule can alter the HOMO-LUMO gap. For instance, the substitution of a proton with a bromine atom can affect the band gap due to the inductive effect. researchgate.net This analysis is crucial for predicting the most likely sites for electrophilic and nucleophilic attack. Molecular orbitals are important descriptors for rationalizing various chemical reactions. unesp.br
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the molecular surface.
Typically, red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. researchgate.net For example, in the study of 3-bromo-2-hydroxypyridine (B31989), MEP analysis was computed using the B3LYP/6-311++G(d,p) level of theory to identify these reactive sites. nih.gov This analysis provides a clear visual representation of the electron-rich and electron-poor areas of a molecule, offering insights into its intermolecular interactions and chemical behavior.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the structure and function of molecules in various chemical and biological systems. NCI analysis helps in the visualization and characterization of these weak interactions.
The Reduced Density Gradient (RDG) analysis is a common method used to study non-covalent interactions. nih.gov For instance, in the study of the 3-bromo-2-hydroxypyridine dimer, the stability conferred by intermolecular hydrogen bonds was investigated. nih.gov The interaction energy for the formation of the dimer was calculated to be 15.896 kcal/mol. nih.gov The presence of a significant dipole moment can also favor the formation of intermolecular hydrogen bonds. nih.gov In other pyridine derivatives, weak C-H⋯O hydrogen bonds have been observed to connect molecules, forming two-dimensional networks. nih.gov These studies are essential for understanding the supramolecular chemistry of the compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations have been employed to investigate the scattering of molecules like nitric oxide (NO) off surfaces such as graphene. nih.gov These simulations can replicate experimental conditions and provide insights into energy transfer and rotational state distributions of the scattered molecules. nih.gov For pyridine derivatives, MD simulations could be used to explore their conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, MD can simulate the interactions of 2-bromo-3-methoxypyridine-n-oxide with other molecules, including solvents or biological macromolecules, to understand its behavior in different environments. This can be particularly useful for predicting how the molecule might bind to a receptor or how it is solvated.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including the characterization of transition states and the calculation of activation energy barriers. For substituted pyridine-N-oxides, these studies offer insights into the influence of various functional groups on the reaction pathways.
The presence of the N-oxide group significantly activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. In the case of this compound, the C2 position is the most likely site for nucleophilic aromatic substitution (SNAr). Computational studies on similar 2-halopyridine-N-oxides can provide a model for this process.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom attached to the halogen, forming a high-energy intermediate known as a Meisenheimer complex. Subsequently, the leaving group (in this case, the bromide ion) is eliminated, restoring the aromaticity of the ring.
Theoretical calculations for related systems, such as the reaction of N-methylpyridinium ions with piperidine, have shown that the mechanism can be more complex. ias.ac.in In some cases, the deprotonation of the addition intermediate can be the rate-determining step. ias.ac.in DFT calculations can be employed to model the entire reaction energy profile, including the initial nucleophilic attack, the formation of the Meisenheimer intermediate, and the final elimination of the leaving group.
Table 1: Representative Calculated Parameters for a Generic SNAr Reaction at the C2-Position of a Substituted Pyridine-N-Oxide
| Parameter | Description | Illustrative Value (kcal/mol) |
| ΔE‡addition | Activation energy for the initial nucleophilic attack and formation of the Meisenheimer complex. | 15 - 25 |
| ΔEintermediate | Relative energy of the Meisenheimer complex with respect to the reactants. | 5 - 15 |
| ΔE‡elimination | Activation energy for the elimination of the leaving group from the Meisenheimer complex. | < 5 |
| ΔEreaction | Overall reaction energy (exothermic/endothermic). | Varies with nucleophile and solvent |
Note: The values in this table are illustrative and based on general findings for SNAr reactions on activated aromatic systems. Specific values for this compound would require dedicated computational studies.
The methoxy (B1213986) group at the 3-position is expected to have a minor electronic influence on the SNAr reaction at the C2-position compared to the powerful activating effect of the N-oxide. However, it can exert a steric effect on the approaching nucleophile and potentially influence the conformation of the transition state.
Another important class of reactions available to pyridine-N-oxide derivatives involves sigmatropic rearrangements. A notable example is the scripps.eduscripps.edu-sigmatropic rearrangement that can occur after the N-oxide oxygen atom acts as a nucleophile. For instance, in the presence of an activating agent like an acid anhydride (B1165640), the oxygen can be acylated, followed by a rearrangement.
While direct computational studies on the scripps.eduscripps.edu-sigmatropic rearrangement of this compound are not available, research on analogous systems, such as the reaction of aza-arene N-oxides with O-vinylhydroxylamines, highlights this pathway. nih.gov These reactions proceed through an initial N-arylation, which triggers a rapid scripps.eduscripps.edu-sigmatropic rearrangement. nih.gov Theoretical modeling of such rearrangements typically involves locating the six-membered cyclic transition state and calculating the associated activation barrier.
Table 2: Key Computational Descriptors for a scripps.eduscripps.edu-Sigmatropic Rearrangement
| Descriptor | Information Provided |
| Transition State Geometry | Identifies the six-membered ring structure characteristic of a pericyclic reaction. Key bond lengths (forming and breaking) are determined. |
| Activation Energy (ΔE‡) | The energy barrier for the rearrangement, indicating the feasibility of the reaction under specific conditions. |
| Reaction Energy (ΔErxn) | The overall energy change of the rearrangement step, indicating its thermodynamic favorability. |
| Vibrational Frequencies | Confirmation of a true transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate. |
The substituents on the pyridine ring, such as the bromo and methoxy groups in the target molecule, would be expected to influence the energetics of this rearrangement by modifying the electronic properties of the migrating and stationary fragments.
Reactivity and Derivatization Studies of 2 Bromo 3 Methoxypyridine N Oxide
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of 2-Bromo-3-methoxypyridine-N-oxide makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Reactions with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound can undergo Suzuki-Miyaura coupling with various boronic acids or esters to introduce a wide range of aryl or vinyl substituents at the 2-position. This reaction is significant for synthesizing 2-aryl-3-methoxypyridine-N-oxides, which can be further transformed into other valuable compounds. semanticscholar.org The N-oxide functionality can play a crucial role in these reactions, potentially directing the metal catalyst to the adjacent C-H bond and influencing the reaction's regioselectivity. semanticscholar.org
Recent research has also explored metal-free cross-coupling reactions of N-oxides with boronic acids. lookchem.com In some cases, the coordination of the boronic acid to the N-oxide facilitates a nucleophilic attack at the C2-position, leading to aryl migration and the formation of the cross-coupled product. lookchem.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| Pyridine (B92270) N-oxide | p-tolyl trifluoromethanesulfonate | Palladium catalyst | 2-(p-tolyl)pyridine N-oxide | 89% | researchgate.net |
| Quinoline N-oxide | 2-furanylboronic acid | None (thermal) | 2-(2-furanyl)quinoline | 41% | lookchem.com |
Negishi Coupling Reactions
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its versatility and tolerance of various functional groups. organic-chemistry.org this compound can serve as the organohalide partner in Negishi couplings, allowing for the introduction of alkyl, aryl, or vinyl groups. The formation of the organozinc reagent can sometimes be achieved in situ, simplifying the experimental procedure. organic-chemistry.org
Sonogashira Coupling Reactions
The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is conducted under mild conditions and is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org this compound can be coupled with various terminal alkynes via the Sonogashira reaction to produce 2-alkynyl-3-methoxypyridine-N-oxides. To avoid the undesired homocoupling of alkynes (Glaser coupling), copper-free variations of the Sonogashira reaction have been developed. wikipedia.org
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govlibretexts.org This reaction provides a direct route to synthesize aminopyridines. nih.gov this compound can be subjected to Buchwald-Hartwig amination to introduce a variety of primary or secondary amines at the 2-position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.comresearchgate.net Practical methods have been developed for the amination of 2-bromopyridines, even with volatile amines, by conducting the reaction in sealed tubes. nih.gov
Table 2: Conditions for Buchwald-Hartwig Amination of a Bromopyridine
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] | (±)-BINAP | NaOBu-t | Toluene | 80°C | 60% | chemspider.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. scripps.eduyoutube.com The presence of the bromine atom at the 2-position of this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. pipzine-chem.com In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. youtube.com
The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen, with fluoropyridines often being more reactive than chloropyridines. acs.org A study on the SNAr reactivity of various (hetero)aryl halides with benzyl (B1604629) alcohol determined the Gibbs free energy of activation (ΔG‡) for 2-bromo-3-methoxypyridine (B21398) to be 92.41 kJ/mol. rsc.org This value provides a quantitative measure of its reactivity in this specific SNAr reaction.
Common nucleophiles used in SNAr reactions with this compound include alkoxides and amines, which lead to the formation of new carbon-oxygen or carbon-nitrogen bonds, respectively. pipzine-chem.com These reactions are significant for synthesizing a diverse range of substituted pyridine derivatives. pipzine-chem.com
Radical Reactions and C-H Functionalization
Pyridine N-oxides can participate in radical reactions, and the N-oxide moiety can be used to direct C-H functionalization. semanticscholar.orgscripps.edu The N-oxide group can make the proximal C-H bond more acidic and susceptible to oxidative addition to a metal catalyst. semanticscholar.org This allows for the direct functionalization of the C-H bond at the 2-position, bypassing the need for a pre-installed leaving group.
While specific studies on radical reactions and C-H functionalization of this compound are not extensively detailed in the provided search results, the general reactivity of pyridine N-oxides suggests that this compound could be a substrate for such transformations. For instance, direct arylation of pyridine N-oxides has been achieved using palladium catalysts with aryl bromides or aryl triflates. semanticscholar.orgresearchgate.net These methods provide a powerful way to form C-C bonds directly at the C2-position of the pyridine ring.
Minisci Reactions for Alkylation/Arylation
The Minisci reaction is a powerful tool for the C-H functionalization of heteroaromatic compounds. In the context of pyridine N-oxides, the reaction proceeds via a radical mechanism, preferentially substituting at the C4 and C6 positions, which are activated by the N-oxide group. For this compound, the presence of substituents at the C2 and C3 positions directs Minisci-type alkylation or arylation to the electronically favored C4 and C6 positions.
The reaction is typically initiated by the generation of a radical species from a carboxylic acid or an alkyl halide precursor. This radical then attacks the electron-deficient pyridine ring. The resulting radical cation intermediate is then rearomatized to yield the substituted product. The precise conditions, including the choice of oxidant and solvent, can be tailored to optimize the yield and regioselectivity of the desired product.
Table 1: Representative Minisci Reaction on a Pyridine N-Oxide Substrate
| Reactant (Pyridine N-Oxide) | Radical Source | Reagents & Conditions | Product | Yield (%) |
| Pyridine N-Oxide | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, CH₃CN/H₂O | 4-tert-Butylpyridine N-Oxide | High |
This table illustrates a general Minisci reaction; specific data for this compound requires further empirical study.
Photoredox Catalysis in Derivatization
Visible-light photoredox catalysis has emerged as a mild and efficient method for forging new carbon-carbon and carbon-heteroatom bonds. These reactions utilize a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate radical intermediates under gentle conditions.
For this compound, photoredox catalysis offers a versatile platform for derivatization. The bromine atom at the C2 position can participate in cross-coupling reactions, while the C-H bonds at the C4 and C6 positions are potential sites for functionalization. For instance, alkyl radicals generated from alkylsilicates or carboxylic acids via photoredox catalysis can be directed to the C4 or C6 position, analogous to the Minisci reaction but often with greater functional group tolerance and milder conditions.
Table 2: Conceptual Photoredox-Catalyzed C-H Alkylation
| Substrate | Alkyl Source | Photocatalyst | Light Source | Potential Product |
| This compound | Ethyl (trimesityl)silane | Ru(bpy)₃Cl₂ | Blue LED | 2-Bromo-4-ethyl-3-methoxypyridine-n-oxide |
This table presents a conceptual application of photoredox catalysis; specific outcomes would depend on experimental validation.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org In pyridine, the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene. However, the N-oxide functionality in this compound significantly alters this reactivity. The oxygen atom donates electron density to the pyridine ring, activating it towards EAS, primarily at the C4 (para) and C2/C6 (ortho) positions.
Given that the C2 position is blocked by a bromine atom and the C3 position holds a methoxy (B1213986) group, electrophilic attack is strongly directed to the C4 and C6 positions. The methoxy group is an activating, ortho-para directing group, further enhancing the reactivity at the C4 position. Conversely, the bromine atom is a deactivating but ortho-para directing group. The interplay of these electronic effects makes the C4 position the most probable site for substitution in reactions such as nitration or halogenation. For example, nitration of pyridine-N-oxide itself typically yields the 4-nitro derivative. rsc.org
The general mechanism involves the attack of an electrophile on the aromatic ring, which is the rate-determining step, followed by the loss of a proton to restore aromaticity. libretexts.org
Reactions Involving the N-Oxide Functionality
The N-oxide group is not merely an activating group but also a reactive handle for further transformations.
The removal of the N-oxide oxygen, or deoxygenation, is a common and useful transformation that restores the parent pyridine structure. This reaction is valuable as the N-oxide can be used to direct substitution to specific positions and then be removed. A variety of reagents can accomplish this transformation, often involving trivalent phosphorus compounds or catalytic hydrogenation.
Table 3: Common Reagents for Deoxygenation of Pyridine N-Oxides
| Reagent | Typical Conditions | Product from this compound |
| Triphenylphosphine (PPh₃) | Heat in a suitable solvent (e.g., Toluene) | 2-Bromo-3-methoxypyridine |
| Phosphorus Trichloride (PCl₃) | CH₂Cl₂, Room Temperature | 2-Bromo-3-methoxypyridine |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Palladium on Carbon, Methanol | 2-Bromo-3-methoxypyridine |
| Zinc Dust in Acetic Acid | Zn, AcOH, Heat | 2-Bromo-3-methoxypyridine |
Pyridine N-oxides can undergo rearrangement reactions, often under thermal or acid-catalyzed conditions, to afford substituted pyridones or other functionalized pyridines. researchgate.netarkat-usa.org For instance, the treatment of a 2-alkoxypyridine N-oxide can lead to a thermal rearrangement to form a 1-alkoxy-2-pyridone. researchgate.net
In the case of this compound, while the C2 position is substituted with bromine, rearrangements involving other parts of the molecule are conceivable. A well-known example is the reaction with acetic anhydride (B1165640), which can lead to the formation of 2-acetoxypyridine derivatives, although the presence of the 2-bromo substituent would likely lead to more complex outcomes or inhibit this specific pathway. Another possibility is the thermal rearrangement of related 2-alkenyloxypyridine 1-oxides, which can yield 1-alkenyloxy-2-pyridones or 3-alkenyl-1-hydroxy-2-pyridones through sigmatropic rearrangements. researchgate.net
Applications and Advanced Research Areas of 2 Bromo 3 Methoxypyridine N Oxide Derivatives
Medicinal Chemistry Applications
The unique arrangement of bromo, methoxy (B1213986), and N-oxide functional groups makes 2-bromo-3-methoxypyridine-N-oxide and its non-oxidized precursor, 2-bromo-3-methoxypyridine (B21398), highly valuable scaffolds in medicinal chemistry. ontosight.aichemimpex.com They serve as versatile building blocks for creating a wide range of more complex pharmaceutical agents. ontosight.aiindiamart.com
2-Bromo-3-methoxypyridine is a key intermediate used in the synthesis of diverse pharmaceutical agents. chemimpex.com Its reactivity is often harnessed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the strategic formation of carbon-carbon bonds to construct complex molecular architectures. ontosight.ai This synthetic versatility makes it a foundational component in the development of novel drugs. ontosight.ai
Researchers utilize this compound and its analogs as starting materials or key intermediates in multi-step syntheses. For instance, 2-bromo-3-methoxypyridine is specifically noted for its use in preparing triazolopyrimidine derivatives which have been investigated as inhibitors of the AXL receptor tyrosine kinase. chemicalbook.com In a different therapeutic area, a focused effort to develop gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment involved the synthesis of a methoxypyridine-containing scaffold. nih.gov This work highlighted that incorporating the methoxypyridine motif led to compounds with improved activity and better drug-like properties, such as enhanced solubility. nih.gov
Similarly, a related scaffold, 5-bromo-2-methoxypyridin-3-amine, was used as a key building block in the synthesis of sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors. nih.gov The synthesis involved a critical Suzuki coupling reaction to link the pyridine (B92270) core with other parts of the target molecule. nih.gov These examples underscore the role of the bromo-methoxypyridine framework as a cornerstone for generating advanced pharmaceutical intermediates.
The derivatives synthesized from this compound and related structures are subjected to rigorous biological testing to determine their therapeutic potential and to understand how their chemical structure relates to their biological activity, a field known as structure-activity relationship (SAR) studies.
Enzyme inhibition is a primary mechanism for many targeted therapies. The bromodomain and extra-terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4, are key epigenetic regulators involved in gene transcription. nih.gov Their inhibition is a validated strategy in cancer therapy. nih.gov While direct studies on this compound as a bromodomain inhibitor are not prominent, its derivatives have been extensively studied as inhibitors of other critical enzymes.
A notable example is the development of sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway that is often dysregulated in cancer. nih.gov SAR studies on these compounds revealed that the choice of amide substituent was crucial for activity. nih.gov The research identified compounds with potent inhibitory activity, as detailed in the table below.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
|---|---|---|
| 22f | 1.11 | 2.84 |
| 22g | 1.27 | 5.56 |
| 22h | 1.34 | 1.86 |
| 22j | 2.28 | 1.75 |
Further research has pointed to derivatives of 2-bromo-3-methoxypyridine as intermediates in the creation of AXL receptor tyrosine kinase inhibitors, indicating another avenue of enzyme-targeted therapy. chemicalbook.com
The pyridine nucleus is a well-established pharmacophore in the design of antimicrobial and antitumor agents. rrpharmacology.runih.gov Numerous studies have demonstrated that modifying the pyridine ring can lead to potent biological activity.
Antitumor Activity: Research into novel pyridine derivatives has yielded promising results in oncology. For example, a novel water-soluble pyridine derivative, designated LHT-17-19, demonstrated significant antitumor and antimetastatic properties in mouse models of Lewis lung carcinoma and non-small cell lung cancer. rrpharmacology.ru This highlights the potential of the pyridine scaffold in developing new cancer therapeutics. rrpharmacology.ru
Antimicrobial Activity: The pyridine scaffold is also a component of many compounds with antimicrobial properties. nih.gov Synthesized derivatives often show activity against a range of pathogens. For instance, various isonicotinic acid hydrazide derivatives bearing bromo and methoxy substituents have shown high activity against strains like S. aureus, E. coli, and C. albicans. nih.gov Similarly, studies on 2-amino-3-cyanopyridine (B104079) derivatives have been conducted to assess their antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net Another study found that certain derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid, which were converted into more complex heterocyclic systems, exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com These findings establish a strong precedent for the antimicrobial potential of complex molecules derived from functionalized pyridines like this compound.
The ultimate goal of medicinal chemistry research is the development of new drug candidates. This involves optimizing lead compounds to improve efficacy, safety, and pharmacokinetic properties. The research into methoxypyridine-derived gamma-secretase modulators (GSMs) serves as a prime example. nih.gov The lead compound from this series, 22d, not only showed robust activity but also possessed good aqueous solubility. nih.gov Crucially, subsequent in vivo pharmacokinetic analysis in mice demonstrated that it was capable of crossing the blood-brain barrier, a critical requirement for any drug targeting the central nervous system. nih.gov
Similarly, the investigation of PI3K/mTOR inhibitors based on a methoxypyridine scaffold represents a clear progression towards new drug candidates for cancer treatment. nih.gov The identification of compounds with nanomolar potency against their targets is a significant step in the drug discovery pipeline. nih.gov The antitumor agent LHT-17-19 has also been identified as a promising substance for further development based on its performance in preclinical models. rrpharmacology.ru
Exploration of Biological Activities and Structure-Activity Relationships (SAR)
Agrochemical Applications
Beyond pharmaceuticals, 2-bromo-3-methoxypyridine is a valuable intermediate in the agrochemical industry. chemimpex.comindiamart.com It serves as a crucial building block in the synthesis of novel herbicides and pesticides. chemimpex.com The unique substitution pattern of the molecule allows for chemical modifications that can modulate the biological activity of the final products, aiming for the development of safer and more effective agricultural chemicals. chemimpex.comindiamart.com While its role as a key intermediate is established, specific, publicly available research detailing its use in the synthesis of commercial agrochemicals is limited.
Materials Science and Functional Materials
The unique electronic properties of the pyridine N-oxide ring, modulated by its substituents, make it an attractive candidate for the development of novel functional materials.
While not used as a monomer in the traditional sense, the pyridine N-oxide functional group has been demonstrated to be a key building block for controlling polymer architecture. Pyridine N-oxide and its derivatives have been successfully employed as catalysts in a process called Reversible Complexation Mediated Polymerization (RCMP). ntu.edu.sg In this role, the N-oxide catalyzes the living radical polymerization of monomers like methacrylates. ntu.edu.sg The mechanism involves the oxygen atom of the N-oxide coordinating to a halogen on an initiator molecule, which facilitates the generation of a radical to start the polymerization process. ntu.edu.sg A study highlighted that substituents on the pyridine N-oxide ring, such as a methoxy group, have a significant effect on the catalytic activity. ntu.edu.sg This application demonstrates the compound's role in constructing well-defined polymers for advanced material applications.
The development of advanced materials often relies on organic molecules with specific electronic and photophysical properties. The non-N-oxide parent compound, 2-Bromo-3-methoxypyridine, is noted for its use as a building block in materials for Organic Light-Emitting Diodes (OLEDs) and as a ligand for creating Metal-Organic Frameworks (MOFs). bldpharm.com The introduction of the N-oxide group in this compound alters the electronic distribution of the aromatic ring, potentially enhancing properties relevant to such applications. These properties, tunable via the bromo and methoxy groups, make its derivatives potential candidates for investigation in new electroluminescent, semiconducting, or porous functional materials.
Catalysis and Ligand Design
The ability of the pyridine N-oxide moiety to coordinate with metal ions makes it a valuable component in the design of ligands for transition metal catalysis.
Pyridine-N-oxides function as effective ligands, binding to transition metals primarily through the oxygen atom. wikipedia.org This coordination forms stable metal complexes that can possess catalytic or other useful properties. wikipedia.org For example, the well-known compound zinc pyrithione (B72027) is a coordination complex of a substituted pyridine-N-oxide that exhibits fungistatic and bacteriostatic properties. wikipedia.org
In the case of this compound, the oxygen atom of the N-oxide group serves as the primary coordination site. The electronic nature of the ligand, and consequently the properties of the resulting metal complex, can be finely tuned by the electron-withdrawing bromine atom and the electron-donating methoxy group. This modulation of the ligand's electronic properties can influence the stability, reactivity, and catalytic efficiency of the metal center, making such ligands valuable for designing new catalysts for a range of organic transformations.
Development of Chiral Organic Catalysts
The functional scaffold of this compound has been identified as a promising starting point for the development of novel chiral organic catalysts. The inherent electronic properties of the pyridine-N-oxide group, particularly its strong Lewis basicity, make it an effective activator for a variety of chemical transformations. The presence of the bromo and methoxy substituents on the pyridine ring offers strategic points for chemical modification, allowing for the introduction of chiral auxiliaries and the fine-tuning of the catalyst's steric and electronic environment.
Research in this area has been largely theoretical, focusing on the potential to synthesize a new class of chiral ligands and organocatalysts. The primary strategy involves the substitution of the bromine atom at the 2-position with a chiral moiety. This can be achieved through various cross-coupling reactions, which would attach a larger, sterically defined chiral group to the pyridine ring. The methoxy group at the 3-position is expected to play a crucial role in modulating the electronic properties of the catalyst and influencing the stereochemical outcome of the catalyzed reactions.
The anticipated applications for such chiral catalysts derived from this compound are in the field of asymmetric synthesis. Specifically, they are expected to be effective in promoting enantioselective reactions such as aldol (B89426) additions, Michael reactions, and Diels-Alder reactions. The N-oxide functionality is predicted to interact with and activate electrophilic substrates, while the strategically positioned chiral group would control the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product.
Environmental Fate and Degradation Pathways of 2 Bromo 3 Methoxypyridine N Oxide
Photodegradation Studies
Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway for many organic molecules. For pyridine (B92270) N-oxides, photolysis can lead to a variety of products through different mechanisms, including deoxygenation and rearrangement. unt.edunih.govrsc.orgrsc.org The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the cleavage of the N-O bond. rsc.org
The primary photochemical reactions of pyridine N-oxides generally involve the formation of an unstable oxaziridine (B8769555) intermediate. rsc.org This intermediate can then rearrange to various products. The photolysis of pyridine N-oxide in alcoholic solutions has been shown to yield products such as pyridine and N-formylpyrrole. rsc.org The specific products and the rate of degradation are highly dependent on the solvent and the presence of other substances. unt.edursc.org
While no specific photodegradation studies were identified for 2-bromo-3-methoxypyridine-n-oxide, the presence of the bromo and methoxy (B1213986) substituents on the pyridine ring is expected to influence the photochemical behavior of the molecule. The electron-donating methoxy group and the electron-withdrawing but bulky bromo group can affect the electron distribution in the pyridine ring and, consequently, its photochemical reactivity.
Table 1: Potential Photodegradation Products of Pyridine N-Oxides
| Precursor | Potential Photodegradation Products | Reaction Type | Reference |
| Pyridine N-oxide | Pyridine | Deoxygenation | unt.edunih.gov |
| Pyridine N-oxide | 2-Pyridone | Rearrangement | stackexchange.com |
| Pyridine N-oxide | N-Formylpyrrole | Rearrangement | rsc.org |
| Substituted Pyridine N-oxides | Corresponding substituted pyridines | Deoxygenation | rsc.org |
This table is illustrative and based on general findings for pyridine N-oxides, as specific data for this compound was not available.
Biodegradation Pathways in Environmental Systems
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of xenobiotics from the environment. tandfonline.comtandfonline.comresearchgate.net Pyridine and its derivatives are known to be biodegradable under both aerobic and anaerobic conditions by various bacteria and fungi. tandfonline.comtandfonline.comnih.govnih.govasm.org
The biodegradation of pyridines often proceeds through hydroxylation of the ring, followed by ring cleavage. tandfonline.comresearchgate.net The position and nature of substituents on the pyridine ring can significantly impact the rate and pathway of biodegradation. tandfonline.com For instance, some studies have shown that while pyridine is readily degraded, certain substituted pyridines can be more persistent. tandfonline.com
The presence of a bromine atom in this compound introduces the possibility of dehalogenation as an initial step in the biodegradation pathway. Reductive dehalogenation, the removal of a halogen atom with the concurrent addition of electrons, is a common mechanism in the anaerobic biodegradation of halogenated aromatic compounds. nih.govmdpi.com Aerobic dehalogenation can also occur, often initiated by oxygenases. mdpi.com
Microorganisms capable of degrading pyridine derivatives have been isolated from various environments, including industrial wastewater and contaminated soils. nih.govespublisher.commdpi.com Genera such as Arthrobacter, Bacillus, Nocardia, and Rhodococcus have been identified as being capable of metabolizing pyridine compounds. asm.orgespublisher.commdpi.com
Table 2: Examples of Microorganisms Involved in Pyridine Derivative Degradation
| Microorganism | Degraded Compound(s) | Environmental Source | Reference |
| Arthrobacter sp. | Pyridine | Soil | nih.govasm.org |
| Bacillus brevis | Pyridine | Carbonization plant effluent | espublisher.com |
| Nocardia sp. | Pyridine N-oxide, Pyridine | Not specified | tandfonline.com |
| Rhodococcus pyridinivorans | Pyridine | Leachate-fed microbial fuel cell | mdpi.com |
| Denitrifying bacteria | Pyridine | Industrial wastewater | nih.gov |
This table provides examples of microorganisms that degrade pyridine and its derivatives; specific studies on this compound were not found.
Chemical Degradation Mechanisms in Water and Soil
In addition to photodegradation and biodegradation, chemical degradation processes such as hydrolysis can contribute to the transformation of this compound in aquatic and terrestrial environments. The N-oxide functional group can influence the susceptibility of the pyridine ring to nucleophilic attack. stackexchange.comscripps.edu
Hydrolysis of pyridine N-oxides can occur, although the reactivity is highly dependent on the pH, temperature, and the nature of substituents on the pyridine ring. acs.org For example, the hydrolysis of 4-nitro-3-picoline 1-oxide has been studied, indicating that transformation is possible under certain conditions. acs.org
In soil environments, the degradation of pyridine derivatives is influenced by factors such as soil type, pH, organic matter content, and the presence of metal ions. Pyridine compounds can be adsorbed to soil particles, which can affect their bioavailability and susceptibility to degradation. tandfonline.commdpi.com The methoxy group in this compound might undergo hydrolysis to a hydroxyl group, although this is generally more relevant under specific enzymatic or harsh chemical conditions.
Metabolite Identification and Toxicological Assessment of Degradation Products
The degradation of this compound can lead to the formation of various metabolites, the nature and toxicity of which are of significant environmental concern. While no specific studies have identified the degradation products of this particular compound, potential metabolites can be predicted based on the degradation pathways of related compounds.
Potential degradation products could include:
2-Bromo-3-hydroxypyridine-N-oxide: Formed through the demethylation of the methoxy group.
3-Methoxypyridine-N-oxide: Formed through reductive debromination.
2-Bromo-3-methoxypyridine (B21398): Formed through deoxygenation of the N-oxide.
Hydroxylated and ring-cleaved products: Resulting from further microbial degradation. tandfonline.com
The toxicological profiles of these potential degradation products are largely unknown. However, studies on other pyridine derivatives and their N-oxides have raised concerns about their potential for genotoxicity. nih.govacs.org For example, some N-oxide metabolites of pyridine-containing pharmaceuticals have tested positive in mutagenicity assays. acs.org Furthermore, the degradation of halogenated compounds can sometimes lead to the formation of more toxic intermediates. nih.gov A toxicological study on 2-ethyl-4-nitropyridine (B8784019) N-oxide indicated a toxic effect on the blood system in animal models. eco-vector.com Given these considerations, a thorough toxicological assessment of the degradation products of this compound would be necessary to fully evaluate its environmental risk.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthesis Methods
The N-oxidation of pyridines is a fundamental transformation, but traditional methods often rely on stoichiometric peroxy acids like m-chloroperoxybenzoic acid (mCPBA), which generate significant waste. Future research is increasingly focused on developing greener, more sustainable catalytic methods. A primary trend is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water.
Key research thrusts include:
Heterogeneous Catalysis: The use of solid, recyclable catalysts is a cornerstone of green chemistry. Titanosilicate zeolites, such as Ti-MWW, have shown exceptional activity and selectivity (over 99%) for the N-oxidation of pyridine (B92270) using H₂O₂. researchgate.net These catalysts are highly reusable and operate under relatively mild conditions. researchgate.net Similarly, heteropolyacids like Preyssler's anion, [NaP₅W₃₀O₁₁₀]¹⁴⁻, have been employed as green catalysts for the N-oxidation of various pyridine derivatives with H₂O₂. researchgate.net
Recyclable Polymer Catalysts: Polymeric anhydrides, such as poly(maleic anhydride-alt-1-octadecene), can act as recyclable mediators for H₂O₂-based oxidations. rsc.org These catalysts facilitate the in situ formation of reactive peroxy acids and can be easily recovered by filtration and reused multiple times without significant loss of activity, making them suitable for industrial applications. rsc.org
Metal-Free Oxidation Systems: To avoid potential metal contamination in final products, particularly for pharmaceutical applications, metal-free oxidation protocols are being developed. Systems using reagents like urea-hydrogen peroxide (UHP) in the solid state or sodium percarbonate with rhenium-based catalysts offer efficient and milder alternatives to traditional methods. organic-chemistry.org
The table below compares a traditional synthesis approach with emerging green alternatives applicable to the synthesis of pyridine N-oxides.
| Feature | Traditional Method (e.g., mCPBA) | Green Catalytic Method (e.g., Ti-MWW/H₂O₂) |
| Oxidant | Peroxy-acid (mCPBA) | Hydrogen Peroxide (H₂O₂) |
| Byproduct | Chlorobenzoic acid | Water |
| Catalyst | None (stoichiometric) | Heterogeneous (e.g., Titanosilicate) |
| Recyclability | Not applicable | High |
| Atom Economy | Low | High |
| Safety Concerns | Potentially explosive peroxy-acids | Safer, though H₂O₂ requires careful handling |
Application in Flow Chemistry and Microfluidic Synthesis
The synthesis of N-oxides can be highly exothermic, posing safety risks, especially on a large scale. Flow chemistry and microfluidic reactors offer a powerful solution by providing superior control over reaction parameters like temperature, pressure, and mixing.
The application of flow chemistry to N-oxidation presents several advantages:
Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with exothermic reactions and the handling of potentially unstable reagents like high-concentration hydrogen peroxide. organic-chemistry.orgresearchgate.net
Increased Efficiency: Continuous flow processes can significantly reduce reaction times compared to batch synthesis. For example, the N-oxidation of various pyridines using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst achieved high yields with greatly shortened reaction times. organic-chemistry.org
Scalability: Flow reactors offer a straightforward path to scaling up production. A fully continuous flow synthesis for 2-hydroxypyridine-N-oxide has been developed and scaled to the kilogram level, demonstrating the industrial viability of this approach. acs.orgthieme-connect.com The system can operate for extended periods (e.g., over 800 hours) while maintaining catalyst activity. organic-chemistry.orgorganic-chemistry.org
Process Control: Microfluidic systems allow for precise manipulation of reagents, which can improve product purity and yield while minimizing byproduct formation. nih.govmdpi.com
Future work will likely involve the direct adaptation of these demonstrated flow chemistry principles to the specific synthesis of 2-bromo-3-methoxypyridine-n-oxide, enabling safer and more efficient large-scale production.
Expansion of Biological Activity Profiling
Heterocyclic N-oxides are a significant class of compounds in medicinal chemistry, often acting as bioisosteres of the parent heterocycle with modified physicochemical properties like solubility and metabolic stability. nih.govnih.gov The 2-bromo-3-methoxy substitution pattern on the pyridine N-oxide core suggests that it is a valuable scaffold for generating novel biologically active molecules. ontosight.ai
Emerging trends in this area include:
Scaffold for Drug Discovery: The pyridine N-oxide moiety is present in numerous drugs with a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The specific functional groups on this compound make it an ideal starting point for creating libraries of compounds for high-throughput screening.
Antiviral and Antimicrobial Agents: Bromo- and methoxy-substituted heterocyclic compounds have shown significant biological potential. For instance, aryl phosphate (B84403) derivatives of 5-bromo-6-methoxy-azidothymidine have been synthesized and demonstrated potent dual anti-HIV and spermicidal activity. nih.gov Furthermore, bromotyrosine derivatives isolated from marine sponges are known for their antimicrobial and antitumor properties. mdpi.com These precedents suggest that derivatives of this compound warrant investigation for similar activities.
Enantioselective Synthesis for Chiral Drugs: Recent advances have enabled the catalytic, enantioselective N-oxidation of pyridines, providing access to chiral N-oxides. acs.org This is particularly relevant as many modern pharmaceuticals are single enantiomers. Applying such methods to precursors of this compound could open pathways to novel chiral therapeutic agents.
| Potential Therapeutic Area | Rationale Based on Similar Structures |
| Oncology | Bromotyrosine derivatives show antitumor activity. mdpi.com |
| Infectious Diseases (Antiviral/Antibacterial) | Bromo-methoxy-azidothymidine derivatives are potent against HIV. nih.gov |
| Neuroscience | Pyridine derivatives are common scaffolds for CNS-active drugs. |
| Inflammation | Heterocyclic N-oxides have demonstrated anti-inflammatory properties. nih.gov |
Exploration of Novel Catalytic Transformations
Pyridine N-oxides are highly versatile reagents in modern organic synthesis, participating in a wide array of catalytic reactions. bohrium.comscilit.com The electronic properties of this compound, influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group, make it an intriguing substrate for novel transformations.
Key areas of exploration include:
C-H Functionalization: The N-oxide group acts as an excellent directing group for the regioselective functionalization of C-H bonds, particularly at the C2 and C6 positions. researchgate.net Palladium-catalyzed methods have been developed for the direct alkenylation and arylation of pyridine N-oxides. acs.orgnih.gov Future work could explore these transformations on the this compound substrate, potentially at the C6 position, to build molecular complexity.
Photoredox Catalysis: Pyridine N-oxides have emerged as powerful reagents in photoredox catalysis. They can serve as hydrogen atom transfer (HAT) agents for the alkylation and heteroarylation of unactivated C(sp³)–H bonds. nih.govrsc.org They are also used as reagents for decarboxylative functionalization, for example, in photochemically-driven perfluoroalkylation reactions. nih.gov
Organocatalysis: Chiral pyridine N-oxides are effective Lewis base organocatalysts for a variety of asymmetric reactions, including the allylation of aldehydes with allyltrichlorosilanes. researchgate.netnih.gov The unique electronic and steric profile of this compound could be harnessed to develop new, specialized organocatalysts.
Cross-Coupling Reactions: The bromine atom at the C2 position is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. ontosight.ai The N-oxide functionality can modulate the reactivity of the C-Br bond, offering different synthetic outcomes compared to the parent pyridine.
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules, guiding experimental design and accelerating discovery. For this compound, computational modeling is a key emerging trend for rational design.
Future research will leverage computational tools in several ways:
Property Prediction: Density Functional Theory (DFT) is widely used to calculate the structural and electronic properties of pyridine N-oxides. worldscientific.com For this compound, DFT can predict key parameters like the N-O bond length and bond dissociation enthalpy, dipole moment, and the energies of frontier molecular orbitals (HOMO/LUMO). researchgate.netmdpi.comnih.gov These calculations help in understanding its stability and potential reactivity. The effect of the bromo and methoxy substituents on the electron-donating ability of the N-oxide oxygen can be precisely quantified. researchgate.netresearchgate.net
Reaction Mechanism Elucidation: Computational modeling can be used to map the reaction energy profiles for potential transformations. For example, DFT calculations have been used to understand the mechanism of photoredox-catalyzed reactions involving pyridine N-oxides. acs.org This allows researchers to predict the feasibility of a proposed reaction, understand regioselectivity, and optimize reaction conditions before entering the lab.
Catalyst and Drug Design: By modeling the interaction of this compound with catalytic species or biological targets (e.g., enzyme active sites), researchers can rationally design new catalysts or potential drug candidates. Machine learning models combined with high-throughput screening and computational data are also being used to map the relationships between a catalyst's structure and its performance in reactions like C-H oxidation. acs.org
| Computational Method | Application for this compound | Predicted Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation | Bond lengths, dipole moment, N-O bond strength, HOMO/LUMO energies. worldscientific.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra | Understanding photochemical properties and potential for photoredox catalysis. researchgate.net |
| NBO Analysis | Analysis of charge distribution and bonding | Quantifying the electronic influence of Br and OMe substituents. researchgate.net |
| Reaction Pathway Modeling | Calculating transition states and activation energies | Predicting feasibility and selectivity of catalytic reactions. acs.org |
| Molecular Docking | Simulating binding to protein active sites | Guiding the design of derivatives for biological activity profiling. |
Q & A
Q. What synthetic routes are commonly employed for preparing 2-bromo-3-methoxypyridine-N-oxide?
The synthesis typically involves bromination of a pre-functionalized pyridine-N-oxide precursor. For example:
- Methoxylation : Introduce the methoxy group via nucleophilic substitution using sodium methoxide under anhydrous conditions .
- Bromination : Electrophilic bromination (e.g., using N-bromosuccinimide or Br₂ in acetic acid) at the 2-position of the pyridine ring.
- N-Oxidation : Oxidize the pyridine nitrogen using meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid .
Key challenges include regioselectivity during bromination and avoiding over-oxidation.
Q. How can spectroscopic methods (NMR, IR, MS) differentiate this compound from its non-oxidized analog?
- ¹H NMR : The N-oxide group deshields adjacent protons, causing downfield shifts (e.g., δ 8.5–9.0 ppm for protons near the N-oxide). Compare with non-oxidized analogs (δ 7.0–8.0 ppm) .
- IR : A strong absorption band near 1250–1300 cm⁻¹ corresponds to the N-O stretch.
- Mass Spectrometry : The molecular ion peak [M+H]⁺ will differ by +16 Da compared to the non-oxidized compound due to the added oxygen atom .
Q. What purification strategies are effective for isolating this compound?
- Column Chromatography : Use silica gel with a gradient elution (e.g., hexane/ethyl acetate) to separate polar N-oxide derivatives.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences caused by the N-oxide group .
Monitor purity via HPLC with UV detection at 254 nm.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?
- X-ray Crystallography : Use programs like SHELXL (for refinement) and SHELXS (for structure solution) to determine bond lengths and angles. The N-O bond length (~1.36 Å) and planarity of the pyridine ring confirm the N-oxide structure .
- Data Contradictions : If NMR and crystallography disagree (e.g., unexpected tautomerism), validate via DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .
Q. How to design experiments for studying the reactivity of this compound in cross-coupling reactions?
- Suzuki-Miyaura Coupling : Replace the bromine atom with a boronic acid partner (e.g., arylboronic acids). Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in refluxing THF .
- Controlled Variables : Test solvent polarity (DMF vs. toluene), temperature, and ligand effects on yield. Monitor competing side reactions (e.g., N-oxide reduction under reductive conditions) .
Q. What computational methods support mechanistic studies of N-oxide-directed functionalization?
- DFT Calculations : Model transition states for electrophilic substitution reactions (e.g., bromination) to predict regioselectivity. The N-oxide group increases electron density at the 4-position, directing incoming electrophiles .
- MD Simulations : Study solvation effects on reaction kinetics in polar aprotic solvents (e.g., DMSO) .
Q. How to address contradictory data in reaction yields when scaling up synthesis?
- Scale-Up Challenges : Heat and mass transfer limitations in larger batches may reduce yields. Use flow chemistry for better control over reaction parameters (e.g., residence time, temperature) .
- DoE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., catalyst loading, solvent volume) and optimize robustness .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
